Microsomal Deacetylation Kinetics: 2-Acetamidobiphenyl vs. 3- and 4-Isomers Across Six Mammalian Species
In a comparative microsomal deacetylation study spanning six mammalian species (guinea pig, hamster, rat, mouse, rabbit, dog), 2-acetamidobiphenyl (2-AABP) consistently exhibited the highest rate of enzymatic deacetylation among the three regioisomers, with the sole exception being mouse microsomes where 4-AABP was most rapidly deacetylated [1]. The meta isomer 3-acetamidobiphenyl (3-AABP) consistently displayed intermediate deacetylation rates across all species investigated [1]. This rank order (2-AABP > 3-AABP ≈ 4-AABP in most species) was quantified via gas-liquid chromatographic measurement of the corresponding aromatic amine products following ether extraction after 37°C incubation [1].
| Evidence Dimension | Microsomal deacetylation rate (relative rank order) |
|---|---|
| Target Compound Data | Highest rate among the three isomers in 5 of 6 species tested (guinea pig, hamster, rat, rabbit, dog) |
| Comparator Or Baseline | 3-acetamidobiphenyl (3-AABP): intermediate rate in all species; 4-acetamidobiphenyl (4-AABP): lower rate in most species, highest rate only in mouse |
| Quantified Difference | Rank order: 2-AABP > 3-AABP > 4-AABP (except mouse: 4-AABP > 2-AABP > 3-AABP) |
| Conditions | Hepatic microsomal preparations from six species; 37°C incubation; substrate and hydrolysis products extracted into ether; aromatic amine quantified by gas-liquid chromatography |
Why This Matters
For researchers studying carboxylesterase-mediated arylamide hydrolysis or conducting species-specific metabolic profiling, 2-AABP provides the most rapid turnover kinetics among commercially available acetamidobiphenyl isomers, making it the preferred substrate for high-sensitivity enzymatic assays.
- [1] Sertkaya N, Kajbaf M, Jatoe SD, Gorrod JW. Microsomal deacetylation of isomeric acetamidobiphenyls. In Vivo. 1987 Nov-Dec;1(6):351-5. PMID: 2979803. View Source
